5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
説明
This compound is a brominated heterocyclic derivative featuring a thiophene core substituted at the 5-position with bromine. The molecule is further functionalized with a benzo[d]thiazol-2-yl group (bearing a 6-methyl substituent) and a dimethylaminoethyl side chain, both linked via carboxamide bonds. The hydrochloride salt enhances solubility for pharmacological applications. The bromine atom likely contributes to electronic effects and reactivity, as seen in analogous brominated heterocycles .
特性
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS2.ClH/c1-11-4-5-12-14(10-11)24-17(19-12)21(9-8-20(2)3)16(22)13-6-7-15(18)23-13;/h4-7,10H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQWDBHCOCJXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 460.8 g/mol. It features a bromine atom, a dimethylamino group, and a thiophene ring, which are critical for its biological interactions. The structural characteristics of this compound allow it to engage with various biological targets, making it a candidate for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.8 g/mol |
| CAS Number | 1216407-32-7 |
Research indicates that benzothiazole derivatives, including this compound, exhibit diverse biological activities such as anti-cancer and anti-inflammatory effects. The specific mechanisms through which 5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride operates are still under investigation. However, similar compounds have demonstrated the ability to inhibit key enzymes and receptors involved in cellular processes .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes that play roles in cancer progression and inflammation. For instance, studies have highlighted the inhibition of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, indicating its anti-inflammatory properties .
Anticancer Activity
The anticancer properties of this compound have been evaluated using several human cancer cell lines. In vitro studies have demonstrated that it significantly inhibits the proliferation of:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (another non-small cell lung cancer line)
These effects were assessed using the MTT assay, which measures cell viability based on metabolic activity .
Apoptosis and Cell Cycle Analysis
Flow cytometry analyses have revealed that the compound promotes apoptosis in cancer cells and induces cell cycle arrest at specific phases. This suggests its potential as a therapeutic agent in cancer treatment by not only inhibiting growth but also triggering programmed cell death .
Migration Inhibition
The compound has also been shown to hinder the migration of cancer cells, an important factor in metastasis. Scratch wound healing assays confirmed that treatment with this compound reduces the migratory capacity of A431 and A549 cells .
Comparative Analysis with Related Compounds
To understand the unique properties of 5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, it is useful to compare it with similar benzothiazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (Compound B7) | Nitro substitution at benzyl position | Significant anticancer activity against A431 and A549 |
| N-(4-ethoxybenzothiazol-2-yl)-5-bromo-N-(3-dimethylaminopropyl)thiophene | Ethoxy substitution | Altered solubility; potential anti-inflammatory effects |
| PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | Fluorine substitution | Potent anti-tumor properties |
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
The compound has shown promising anticancer activity through various mechanisms. It is believed to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent. Studies have indicated that benzothiazole derivatives can elicit potent growth inhibition in various tumor cell lines, including breast, colon, ovarian, and renal cancers. The presence of the bromine atom and the thiophene ring enhances its interaction with biological targets, potentially leading to significant therapeutic effects .
Mechanism of Action
The mechanism of action involves interactions with cytochrome P450 isoforms, particularly CYP1A1, which is overexpressed in cancerous cells. This interaction may lead to the generation of reactive metabolites that exert cytotoxic effects on tumor cells . The compound's structure allows for diverse metabolic pathways that can either activate or deactivate its biological activity.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it useful in the development of new antibiotics. Research indicates that benzothiazole derivatives possess significant antibacterial and antifungal activities. The unique combination of functional groups in 5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride contributes to its efficacy against various microbial strains .
Synthetic Chemistry
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates like dimethylamine derivatives and brominated thiophenes. The process allows for modifications that can enhance biological activity or create novel derivatives with unique properties .
Chemical Reactions
The compound can undergo various chemical reactions that are significant for modifying its properties. These reactions include nucleophilic substitutions and coupling reactions that facilitate the development of new derivatives tailored for specific applications in medicinal chemistry and materials science .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation via enzyme inhibition | Potential development as an anticancer drug |
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties | Useful in antibiotic development |
| Synthetic Chemistry | Multi-step synthesis allowing for diverse modifications | Facilitates creation of novel compounds |
類似化合物との比較
Comparison with Structurally Similar Compounds
Brominated Heterocyclic Systems
Compound A : 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (from )
- Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole vs. thiophene in the target compound.
- The target compound’s 5-bromo-thiophene may exhibit similar reactivity, but steric hindrance from the bulky benzo[d]thiazole group could limit substitution .
- Synthetic Utility: Compound A’s synthesis involves ω-bromo-acetophenone and 2-amino-5-bromo-1,3,4-thiadiazole. In contrast, the target compound’s bromine is likely introduced via direct bromination or precursor substitution.
Compound B : 4-Bromo-N,N-diphenyl-2-methylbenzo[b]thiophen-5-amine (from )
- Bromination Position : Bromine at position 4 vs. 5 in the target compound. Positional differences influence electronic distribution; para-bromination (as in Compound B) may enhance resonance stabilization compared to meta-bromination in the target.
- Synthetic Efficiency : Compound B’s bromination using N-bromosuccinimide (NBS) in CHCl3/CH3COOH at −13°C achieves 97.3% yield, indicating high regioselectivity. This contrasts with the target compound’s likely multi-step synthesis involving carboxamide coupling and salt formation .
Functional Group Analysis
- This difference impacts solubility and bioavailability.
- Methyl Substitution : The 6-methyl group on the benzo[d]thiazole ring may reduce metabolic degradation compared to Compound A’s unsubstituted imidazo-thiadiazole system.
Physicochemical Properties (Hypothetical Comparison)
Implications of Structural Differences
- Reactivity : The target compound’s bromine is less accessible for substitution due to steric shielding by the benzo[d]thiazole group, unlike Compound A’s exposed bromine .
- Bioactivity: The dimethylaminoethyl side chain may enhance blood-brain barrier penetration compared to Compound B’s lipophilic diphenylamino group.
- Synthetic Complexity : The multi-step synthesis of the target compound (amide coupling, salt formation) contrasts with the straightforward bromination of Compound B .
Q & A
Q. What are the critical steps in synthesizing 5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole and thiophene moieties. Key steps include:
Amide Coupling : Reacting 5-bromothiophene-2-carboxylic acid with N-(2-(dimethylamino)ethyl)-6-methylbenzo[d]thiazol-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the carboxamide.
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Optimization focuses on:
- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent Choice : Using anhydrous DMF or dichloromethane to enhance reaction efficiency.
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound’s structural identity confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs:
Q. Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns protons and carbons to the benzo[d]thiazole (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.1 ppm), and dimethylaminoethyl groups (δ 2.2–2.6 ppm).
Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine.
Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Methodological Answer : Initial screening includes:
Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ kits.
Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression.
Solubility/Permeability : Biopharmaceutical profiling using PAMPA (Parallel Artificial Membrane Permeability Assay) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s mechanism of action be resolved?
- Methodological Answer : Discrepancies in mechanistic studies (e.g., kinase inhibition vs. DNA intercalation) require:
Target Deconvolution : Combine chemoproteomics (activity-based protein profiling) and CRISPR-Cas9 knockout screens to identify binding partners.
Biophysical Validation : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) to measure binding affinities (Kd) for proposed targets.
Structural Biology : Co-crystallization with candidate targets (e.g., kinases) to resolve binding modes at atomic resolution .
Q. What strategies improve the compound’s aqueous solubility for in vivo studies?
- Methodological Answer : Enhance solubility via:
Salt Forms : Compare hydrochloride vs. mesylate salts using pH-solubility profiles.
Co-Solvent Systems : Test mixtures of PEG-400, ethanol, or Captisol® in PBS (pH 7.4).
Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) or liposomes, characterized by DLS and TEM .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Methodological Answer : SAR strategies include:
Core Modifications :
- Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity.
- Vary substituents on the benzo[d]thiazole ring (e.g., 6-ethyl vs. 6-methoxy).
Q. Side Chain Optimization :
- Substitute dimethylaminoethyl with morpholinopropyl to modulate logP and bioavailability.
Q. Biological Evaluation :
- Screen derivatives in kinase panels and ADME-Tox assays to prioritize candidates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?
- Methodological Answer : Resolve inconsistencies by:
Standardization : Use identical cell passage numbers, media (e.g., RPMI-1640 + 10% FBS), and assay protocols (e.g., 72-hour exposure).
Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell line-specific resistance pathways (e.g., ABC transporter upregulation).
Orthogonal Assays : Validate with clonogenic survival or caspase-3/7 activation assays .
Experimental Design Considerations
Q. What controls are essential when assessing the compound’s off-target effects?
- Methodological Answer : Include:
Positive Controls : Known inhibitors of primary targets (e.g., imatinib for kinases).
Negative Controls : DMSO vehicle and scrambled analogs (e.g., bromine-free derivative).
Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to rule out pan-assay interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
